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molecular formula C5H12N2O8P2 B1662486 Zoledronic acid hydrate CAS No. 165800-06-6

Zoledronic acid hydrate

Cat. No. B1662486
M. Wt: 290.11 g/mol
InChI Key: FUXFIVRTGHOMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932241B2

Procedure details

533.1 mg of zoledronic acid monohydrate (equivalent to 500 mg of zoledronic acid) and 480.0 g of mannitol are added to 7520 g of water for injection and stirred until a clear solution with a total weight of 8000 g is obtained. Each 800 g of this solution (equivalent to 50 mg of zoledronic acid) are titrated with
Quantity
533.1 mg
Type
reactant
Reaction Step One
Quantity
480 g
Type
reactant
Reaction Step One
Name
Quantity
7520 g
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
800 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[N:5]=[CH:4][N:3]([CH2:6][C:7]([P:13]([OH:16])([OH:15])=[O:14])([P:9]([OH:12])([OH:11])=[O:10])[OH:8])[CH:2]=1.O.C(O)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O>O>[CH:1]1[N:5]=[CH:4][N:3]([CH2:6][C:7]([P:9]([OH:12])([OH:11])=[O:10])([P:13]([OH:15])([OH:16])=[O:14])[OH:8])[CH:2]=1 |f:0.1|

Inputs

Step One
Name
Quantity
533.1 mg
Type
reactant
Smiles
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O
Name
Quantity
480 g
Type
reactant
Smiles
C([C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O
Name
Quantity
7520 g
Type
solvent
Smiles
O
Step Two
Name
solution
Quantity
800 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred until a clear solution with a total weight of 8000 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
Smiles
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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